

An In-depth Technical Guide to the Physical and Chemical Properties of Phenanthrenone

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Compound of Interest

Compound Name: **Phenanthrenone**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenanthrenone, a ketone derivative of the polycyclic aromatic hydrocarbon phenanthrene, represents a class of compounds with significant interest in medicinal chemistry and materials science. The introduction of a carbonyl group to the phenanthrene scaffold alters its electronic properties and reactivity, opening avenues for diverse chemical modifications and biological interactions. This technical guide provides a comprehensive overview of the physical and chemical properties of **phenanthrenone** isomers, with a focus on their synthesis, spectroscopic characterization, and emerging roles in drug discovery and development. The information is tailored for researchers, scientists, and drug development professionals seeking a detailed understanding of this intriguing class of molecules.

Physical and Chemical Properties

The properties of **phenanthrenone** are isomer-dependent, with variations in melting point, boiling point, and solubility influenced by the position of the carbonyl group. While data for all isomers is not exhaustively available, this section summarizes the known physical and chemical characteristics, with a primary focus on the most studied isomer, 9,10-phenanthrenequinone, and available data for other **phenanthrenone** congeners.

Data Presentation: Physical Properties of Phenanthrenone and Related Compounds

Property	9,10- Phenanthrenequinone	9-Phenanthrenol (precursor to 9- phenanthrenone)	Phenanthrene (Parent Compound)
Molecular Formula	C ₁₄ H ₈ O ₂	C ₁₄ H ₁₀ O	C ₁₄ H ₁₀
Molecular Weight	208.22 g/mol [1][2]	194.23 g/mol [3]	178.23 g/mol [4]
Appearance	Orange-red crystals[1]	Brown solid	Colorless crystalline solid[4]
Melting Point	206-207 °C[1]	139-143 °C	98-100 °C
Boiling Point	~360 °C[1]	Not available	340 °C
Density	1.405 g/cm ³ at 22 °C[1]	Not available	1.063 g/mL at 25 °C
Solubility in Water	0.4 mg/mL[1]	Insoluble	Insoluble
Solubility in Organic Solvents	Soluble in ethanol, ethylene glycol methyl ether[1]	Soluble in chloroform, DMSO, methanol (all slightly)	Soluble in alcohol, benzene, toluene, glacial acetic acid

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and characterization of **phenanthrenone** isomers. The following tables summarize key spectroscopic data for 9,10-phenanthrenequinone and related precursor/parent compounds.

Table 2: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)[5]

Compound	H-1, H-8	H-2, H-7	H-3, H-6	H-4, H-5
9,10- Phenanthrenequinone	8.20 (dd)	7.80 (td)	7.50 (td)	8.05 (dd)
9-Phenanthrenol	8.66	7.68	7.52	8.58
Phenanthrene	7.92 (d)	7.62 (t)	7.62 (t)	8.72 (d)

Table 3: ^{13}C NMR Spectroscopic Data (CDCl_3 , δ in ppm)[5]

Compound	C-1, C-8	C-2, C-7	C-3, C-6	C-4, C-5	C-4a, C-4b	C-8a, C-10a	C-9, C-10
9,10- Phenanthrenequinone	130.5	129.5	136.5	124.0	130.0	-	180.0
9- Phenanthrenol	122.6	126.8	127.0	122.4	125.6	131.6	149.6 (C-9), 106.2 (C-10)
Phenanthrene	128.7	126.7	126.7	122.7	132.1	-	128.7

Table 4: IR Spectroscopic Data (cm^{-1})

Compound	C=O Stretch	C=C Aromatic Stretch	C-H Aromatic Stretch	O-H Stretch
9,10- Phenanthrenequinone	~1675 (s)	~1600, 1580 (m)	~3060 (w)	-
9-Phenanthrenol	-	~1610, 1590 (m)	~3050 (w)	~3550 (br, s)
Phenanthrene	-	~1600, 1580 (m)	~3050 (w)	-

Table 5: UV-Vis Spectroscopic Data (in Ethanol)

Compound	λ_{max} (nm) ($\log \epsilon$)
9,10-Phenanthrenequinone	258 (4.6), 330 (3.8), 410 (3.2)
Phenanthrene	251 (4.8), 293 (4.2), 346 (2.5)

Experimental Protocols

Synthesis of 9,10-Phenanthrenequinone from Phenanthrene[6]

This protocol details the oxidation of phenanthrene to 9,10-phenanthrenequinone using chromic acid.

Materials:

- Phenanthrene
- Chromic acid (CrO_3)
- Concentrated sulfuric acid (H_2SO_4)
- Sodium bisulfite (NaHSO_3)
- Sodium carbonate (Na_2CO_3)
- Water
- Three-necked flask, reflux condenser, mechanical stirrer, dropping funnel, Büchner funnel

Procedure:

- In a 3-L three-necked flask, combine 100 g of phenanthrene, 210 g of chromic acid, and 1 L of water.

- With stirring, slowly add 450 mL of concentrated sulfuric acid from a dropping funnel at a rate that maintains gentle boiling.
- After the addition is complete, add a mixture of 210 g of chromic acid in 250 mL of water and 250 mL of concentrated sulfuric acid. Reflux the mixture for 30 minutes.
- Cool the reaction mixture to room temperature and pour it into an equal volume of water. Chill to 10 °C.
- Collect the crude precipitate by suction filtration and wash thoroughly with cold water.
- Triturate the precipitate with boiling water to remove diphenic acid, then with hot 40% sodium bisulfite solution.
- Combine the sodium bisulfite filtrates and cool to 5 °C. Collect the precipitated bisulfite addition product.
- Disperse the precipitate in water and add a saturated solution of sodium carbonate with stirring to liberate the 9,10-phenanthrenequinone.
- Collect the orange product by suction filtration, wash with cold water, and dry.
- The product can be further purified by recrystallization from 95% ethanol.

Biological Activity and Drug Development Potential

Phenanthrene derivatives have emerged as a promising class of compounds in drug discovery, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and enzyme inhibitory effects.^{[6][7][8]} The cytotoxic properties of phenanthrenes are often attributed to their ability to intercalate with DNA and inhibit enzymes crucial for cancer cell survival.^[6]

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of phenanthrene derivatives against various cancer cell lines.^{[9][10][11]} For instance, certain phenanthrenequinones have shown significant potency against breast cancer (MCF-7), prostate cancer (PC-3), and lung

cancer (A549) cell lines.[10][11] The mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways.

Enzyme Inhibition

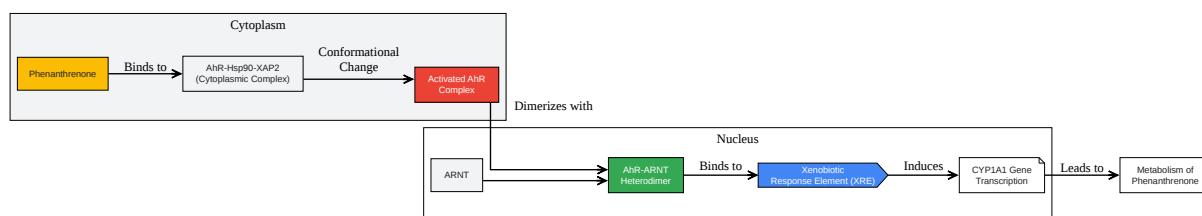
Phenanthrene derivatives have been investigated as inhibitors of various enzymes. For example, some have shown inhibitory activity against α -glucosidase, suggesting potential applications in the management of diabetes.[12] Others have been identified as inhibitors of inducible nitric oxide synthase (iNOS), highlighting their anti-inflammatory potential.[13]

Signaling Pathways

The biological effects of **phenanthrenones** and their derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Phenanthrene and its derivatives are known to be ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the metabolism of xenobiotics.[7][14] Activation of AhR can lead to the induction of cytochrome P450 enzymes, which are involved in both the detoxification and metabolic activation of these compounds.[6][7]

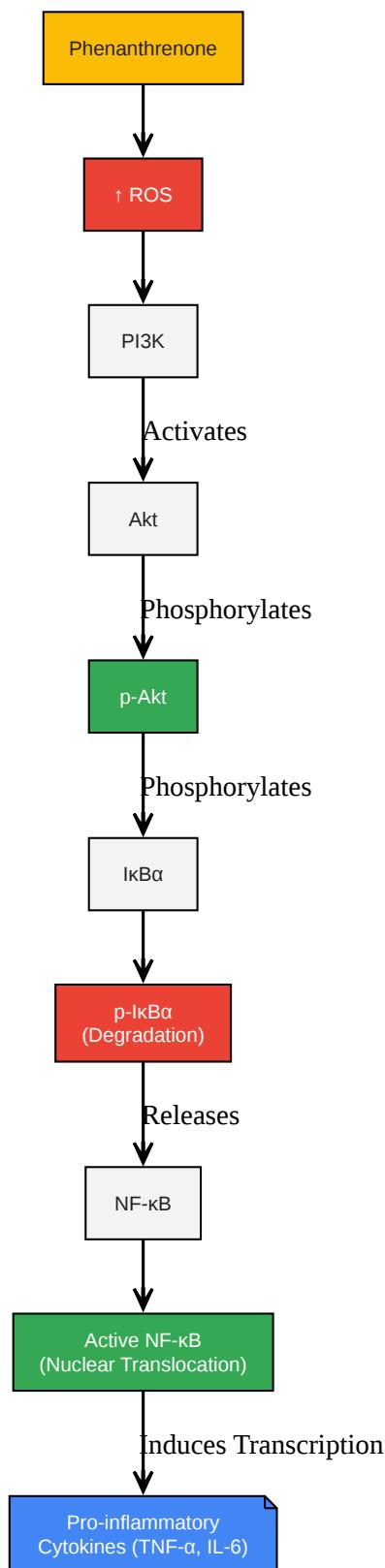


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Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

PI3K/Akt and NF-κB Signaling Pathways

Phenanthrene has been shown to induce inflammatory responses in lung cells by activating the PI3K/Akt and NF-κB signaling pathways.^[7] This activation leads to the production of pro-inflammatory cytokines. The inhibition of these pathways is a key target for anti-inflammatory drug development, and some phenanthrene derivatives have shown promise in this area.^[15]

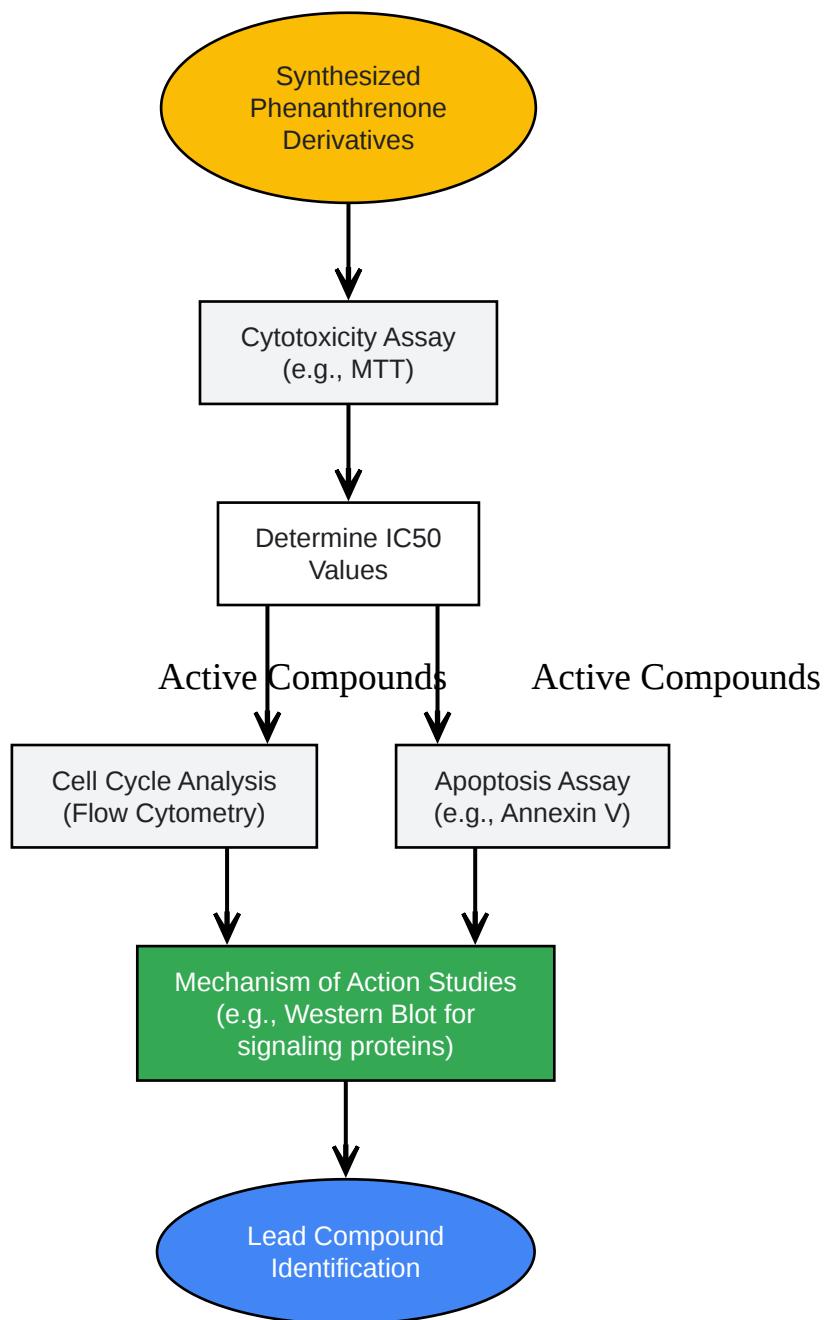


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Inflammatory Signaling via PI3K/Akt and NF-κB.

Experimental Workflow for Anticancer Activity Evaluation

A typical workflow for evaluating the anticancer potential of newly synthesized **phenanthrenone** derivatives involves a series of in vitro assays to determine cytotoxicity, effects on the cell cycle, and the induction of apoptosis.



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Workflow for Anticancer Drug Screening.

Conclusion

Phenanthrenones represent a versatile class of compounds with a rich chemical landscape and significant potential for applications in drug discovery and materials science. While research has provided valuable insights into the properties and activities of some derivatives, particularly 9,10-phenanthrenequinone, a comprehensive understanding of the full spectrum of **phenanthrenone** isomers is still evolving. Further investigation into the synthesis, characterization, and biological evaluation of a wider range of **phenanthrenone** analogues is warranted to fully unlock their therapeutic potential. This guide serves as a foundational resource to stimulate and support these future research endeavors.

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